molecular formula C24H29N5O3 B2954805 N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide CAS No. 1021132-36-4

N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide

Cat. No.: B2954805
CAS No.: 1021132-36-4
M. Wt: 435.528
InChI Key: IOWRKXQPUBMOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and preclinical research. It belongs to a class of N-phenylacetamide derivatives, which have been identified in scientific literature as a promising structural scaffold for the development of new pharmacologically active agents . Structurally, it features a piperazine core, a common motif in many bioactive molecules, which is substituted with an imidazole ring and linked to a 2,4-dimethoxyphenyl group via an acetamide bridge. This specific architecture is designed to explore structure-activity relationships (SAR) in this chemical space. While direct biological data for this specific compound may be limited, research on closely related analogs provides strong context for its research value. For instance, a series of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and evaluated for their anticonvulsant activity in established animal models of epilepsy, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . These models are considered "gold standards" for identifying compounds that prevent seizure spread and raise the seizure threshold, respectively . The presence of the acetamide moiety is a key feature, as this chemical structure is found in several modern antiepileptic drugs like lacosamide, underscoring its therapeutic relevance . The mechanism of action for compounds within this class is an active area of investigation. In vitro studies on a potent analog indicated activity as a moderate binder to the neuronal voltage-sensitive sodium channels (site 2), suggesting a potential mechanism for modulating neuronal excitability . The compound is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-18-4-6-19(7-5-18)29-11-10-25-24(29)28-14-12-27(13-15-28)17-23(30)26-21-9-8-20(31-2)16-22(21)32-3/h4-11,16H,12-15,17H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWRKXQPUBMOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)CC(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and a suitable halide precursor.

    Coupling with the Dimethoxyphenyl Group: The final step involves coupling the synthesized imidazole-piperazine intermediate with 2,4-dimethoxyphenyl acetic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the piperazine moiety, potentially leading to hydrogenated derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the imidazole ring suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, its potential as an antimicrobial or anticancer agent, and its pharmacokinetics and toxicity profiles.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes, including the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of enzymes or receptors. The piperazine moiety may enhance the compound’s binding affinity and selectivity, while the dimethoxyphenyl group can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Research Implications

  • Structural Flexibility : Piperazine-acetamide hybrids (e.g., target compound, 3e, 17) exhibit tunable physicochemical properties via aromatic substitution. Ortho-methoxy groups (as in the target) may sterically hinder rotation, affecting binding kinetics .
  • Bioactivity Trends : Imidazole-containing analogs (e.g., ) show promise in targeting enzymes and receptors, while benzothiazole/thiazole derivatives (e.g., ) are prevalent in kinase inhibition.
  • Synthetic Challenges : Higher yields (e.g., 82% for 3e ) correlate with electron-rich aromatic cores, whereas steric bulk (e.g., 2,4-dimethoxy in the target) may require optimized coupling conditions.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N4O2. The structure incorporates an imidazole ring, a piperazine moiety, and methoxy groups, which are known to influence biological activity.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC22H28N4O2
Molecular Weight368.49 g/mol
LogP3.5
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have indicated that derivatives of imidazole and piperazine exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines, it was found that certain imidazole derivatives induced apoptosis in cervical cancer cells with IC50 values ranging from 2.38 to 3.77 μM . The mechanism involved the activation of apoptotic pathways, leading to cell death.

The proposed mechanism for the anticancer activity includes:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, preventing cancer cells from dividing.
  • Induction of Apoptosis : Evidence suggests that the compound activates caspase pathways, leading to programmed cell death .
  • Targeting Specific Receptors : It may interact with specific receptors involved in tumor growth and metastasis.

Antimicrobial Activity

Beyond its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Q & A

Q. How can researchers optimize the synthesis of N-(2,4-dimethoxyphenyl)-2-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)acetamide?

Methodological Answer: The compound’s synthesis involves multi-step reactions, including coupling of piperazine derivatives with imidazole intermediates and subsequent acetylation. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC·HCl) with triethylamine as a base in dichloromethane, as described for structurally similar acetamides .
  • Piperazine functionalization : Introduce the p-tolylimidazole moiety via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF) .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from dichloromethane/ether mixtures improves yield and purity .

Q. Critical Parameters :

  • Monitor reaction progress via TLC or LC-MS to avoid over-reaction.
  • Optimize stoichiometry of reagents (e.g., 1:1 molar ratio of amine to acylating agent) to minimize side products .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–7.5 ppm) should align with expected splitting patterns .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups forming R22_2^2(10) dimers) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 449.22 for C28_{28}H29_{29}N4_4O3_3) .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological targets?

Methodological Answer:

  • Targeted Modifications :
    • Piperazine ring : Replace with morpholine or thiomorpholine to assess flexibility/rigidity effects on receptor binding .
    • Imidazole substituents : Introduce electron-withdrawing groups (e.g., -F, -CF3_3) to modulate electronic properties and affinity for histamine or serotonin receptors .
  • Assay Selection :
    • Use radioligand binding assays (e.g., 3H^3H-ligand displacement) for receptor profiling (e.g., H1_1, 5-HT2A_{2A}) .
    • Pair with functional assays (e.g., cAMP inhibition for GPCR activity) to distinguish agonists vs. antagonists .

Case Study :
A structurally similar piperazine-acetamide derivative showed antimicrobial activity against S. aureus (MIC = 8 µg/mL) via membrane disruption, validated by SEM imaging .

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Purity Verification : Confirm compound purity (>95%) via HPLC and elemental analysis to exclude batch variability .
  • Assay Conditions :
    • Standardize cell lines (e.g., HEK293 vs. CHO for receptor studies) and culture media to reduce microenvironmental effects.
    • Control for pH, serum proteins, and solvent (e.g., DMSO ≤0.1%) in in vitro assays .
  • Orthogonal Validation :
    • Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and in silico docking (e.g., AutoDock Vina) to predict binding poses .

Q. Example Workflow :

Step Tool/Method Purpose
Target PredictionSwissTargetPredictionIdentify putative receptors
Binding AffinityMolecular Dynamics (MD)Simulate ligand-receptor stability
Functional ConfirmationPatch-clamp electrophysiologyValidate ion channel modulation

Q. What computational strategies predict the compound’s metabolic stability and toxicity?

Methodological Answer:

  • Metabolism Prediction :
    • Use in silico tools (e.g., ADMET Predictor, Schrödinger) to identify cytochrome P450 (CYP) oxidation sites (e.g., demethylation of methoxy groups) .
    • Simulate phase II metabolism (e.g., glucuronidation) using MetaSite.
  • Toxicity Profiling :
    • Apply QSAR models to predict hepatotoxicity (e.g., liver enzyme inhibition) and cardiotoxicity (hERG channel blockade) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cancer models?

Methodological Answer:

  • Transcriptomic Profiling : Perform RNA-seq on treated cancer cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Protein Interaction Mapping : Use co-immunoprecipitation (Co-IP) or BioID to identify binding partners (e.g., kinases, chaperones).
  • In Vivo Validation :
    • Administer the compound (10–50 mg/kg, i.p.) in xenograft models and monitor tumor volume via caliper measurements.
    • Pair with PET imaging (e.g., 18F^{18}F-FDG) to assess metabolic changes .

Q. Critical Controls :

  • Include vehicle-treated and positive control (e.g., doxorubicin) groups.
  • Use CRISPR/Cas9 knockout models to confirm target specificity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.